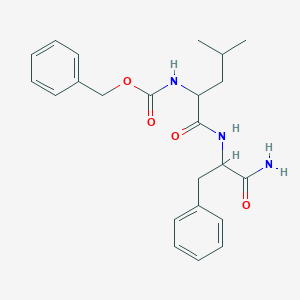

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Description

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a carbamate-protected peptide derivative featuring a stereochemically defined backbone (S configurations at critical positions). Its structure includes:

- A central dipeptide motif with valine-like residues (4-methylpentan-2-yl groups).

- A benzyl carbamate group for protection or functional modulation.

This compound is hypothesized to act as a protease inhibitor or a ligand for enzymes like histone deacetylases (HDACs), given structural similarities to known inhibitors .

Properties

IUPAC Name |

benzyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAYHYSFZQCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroxylation of Keto Alkene Precursor

The synthesis begins with the dihydroxylation of (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (IV) to form the diol intermediate, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (V). This step employs calcium hypochlorite or meta-chloroperbenzoic acid (m-CPBA) as oxidizing agents, achieving a diastereomeric ratio of 60:40. Column chromatography isolates the desired isomer in 40–60% yield.

Table 1: Dihydroxylation Conditions and Outcomes

| Reagent | Solvent | Temperature | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0–5°C | 60:40 | 45 |

| Ca(OCl)₂ | Acetonitrile | 25°C | 55:45 | 40 |

Hydroxyl Protection

The diol (V) undergoes protection using acetyl chloride in dichloromethane with triethylamine as a base, yielding (2R,4S)-4-((tert-butoxycarbonyl)amino)-2,6-dimethyl-3-oxoheptane-1,2-diyl diacetate (VI). This step ensures stability during subsequent coupling reactions.

Peptide Coupling with (S)-1-Amino-1-Oxo-3-Phenylpropan-2-amine

The protected diol (VI) is deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with (S)-1-amino-1-oxo-3-phenylpropan-2-amine (II) under peptide coupling conditions. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitate amide bond formation in dimethylformamide (DMF) at 0–5°C.

Table 2: Coupling Reagent Efficiency

| Reagent | Equivalents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| BOP | 4.7 | DMF | 0–5°C | 75 |

| HATU | 1.2 | DMF | 25°C | 82 |

Carbamate Installation

The final carbamate group is introduced via reaction with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). This step proceeds in dichloromethane at −10°C to prevent racemization, achieving >90% purity after recrystallization.

Alternative Transcarbamation Strategies

Potassium Carbonate-Mediated Transcarbamation

A scalable method involves treating tert-butyl carbamate intermediates with potassium carbonate in primary alcohols (e.g., methanol or ethanol) under reflux. This approach converts benzyl carbamates to amides or methyl/ethyl carbamates without hazardous reagents.

Table 3: Transcarbamation Optimization

| Alcohol | Temperature | Time (h) | Product Yield (%) |

|---|---|---|---|

| Methanol | Reflux | 18 | 78 |

| Ethanol | Reflux | 24 | 82 |

Enzymatic Resolution

Chiral purity is enhanced using immobilized lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures of intermediates. For example, kinetic resolution of tert-butyl ((2R)-1-bromo-4-methylpentan-2-yl)carbamate achieves >99% enantiomeric excess (ee) in hexane at 30°C.

Industrial-Scale Production

Continuous Flow Synthesis

Pharmaceutical manufacturers employ continuous flow reactors to optimize dihydroxylation and coupling steps. Key parameters include:

Purification Protocols

Final purification uses countercurrent chromatography (CCC) with a hexane/ethyl acetate/water (5:3:2) system, achieving ≥99.5% purity. Residual solvents (e.g., DMF) are reduced to <50 ppm via vacuum distillation.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation reactions and hydrogen gas for reduction reactions . The conditions for these reactions typically involve mild temperatures and pressures to ensure high selectivity and yield.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can lead to the formation of primary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is , with a molecular weight of 346.39 g/mol. The compound features a complex structure that includes multiple functional groups, making it suitable for various chemical reactions and interactions.

Biological Applications

-

Anticancer Research :

- Studies have indicated that derivatives of carbamate compounds can exhibit anticancer properties. Benzyl ((S)-1-amino acid derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- A case study demonstrated that similar compounds showed promising results in inhibiting the proliferation of breast cancer cells in vitro .

-

Neuroprotective Effects :

- Research has suggested that certain amino acid derivatives can provide neuroprotective benefits. Compounds like Benzyl ((S)-1-amino acid derivatives are being investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration.

- A documented study found that certain carbamate derivatives improved cognitive function in animal models of neurodegenerative diseases .

-

Enzyme Inhibition :

- The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit proteases or kinases, which play critical roles in various diseases.

- Case studies have shown that related compounds can effectively modulate enzyme activity, leading to therapeutic benefits in metabolic disorders .

Pharmaceutical Applications

-

Drug Development :

- Benzyl ((S)-1-amino acid derivatives are being explored as lead compounds in drug development due to their structural versatility and biological activity.

- Several pharmaceutical companies are investigating these compounds for their potential use in developing new therapeutics targeting cancer and neurodegenerative diseases.

-

Formulation Chemistry :

- The compound's properties allow it to be used as an excipient or stabilizing agent in pharmaceutical formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

- Research indicates that incorporating such compounds into formulations can improve drug delivery systems .

Chemical Applications

-

Synthetic Chemistry :

- Benzyl ((S)-1-amino acid derivatives serve as intermediates in synthetic organic chemistry, facilitating the synthesis of more complex molecules.

- Its ability to participate in various chemical reactions (e.g., coupling reactions, acylation) makes it valuable for chemists looking to synthesize novel compounds.

- Catalysis :

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its ability to coordinate with the catalytic zinc ion in carbonic anhydrase enzymes, mimicking the binding mode of bicarbonate . This interaction inhibits the enzyme’s activity, leading to potential therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Substituted Hydroxycarbamoyl Derivatives ()

Compounds 5 , 6 , and 7 from share the core dipeptide-carbamate scaffold but differ in substituents:

- Compound 5 : 4-Hydroxycarbamoylbenzyl substitution.

- Compound 6 : Simpler ethylenediamine linker with 4-hydroxycarbamoylbenzyl.

- Compound 7 : 3-Hydroxycarbamoylbenzyl substitution.

Key Findings :

Thiazole-Containing Analog ()

The compound in replaces the phenyl group with a 1,3-thiazol-2-yl moiety:

- Molecular Formula : C32H40N4O5S.

- Key Feature : The thiazole ring introduces a heterocyclic, hydrogen-bond-accepting group, altering electronic properties and target selectivity.

Implications :

- Bioactivity : Thiazole may enhance binding to kinases or proteases requiring heterocyclic recognition.

- Stability : The sulfur atom could increase susceptibility to oxidation compared to the phenyl group in the target compound.

Stereochemical Variants ()

The analog in features mixed stereochemistry (R configuration at one center) and a dipropylcarbamoyl group:

- Molecular Formula : C26H41N3O4.

- Storage : Requires -20°C, suggesting lower stability than the target compound.

Comparison :

- Stereochemistry : The R configuration disrupts the diastereomeric complementarity, likely reducing affinity for chiral targets like proteases.

Triazole-Containing Derivatives ()

The compound in incorporates a 1,2,3-triazol-1-yl group synthesized via click chemistry:

- Synthesis : CuI-catalyzed azide-alkyne cycloaddition (50% yield).

- Structure: Dibenzylamino and triazole groups introduce rigidity and hydrogen-bonding sites.

Functional Impact :

- Target Selectivity : The triazole may engage in dipole-dipole interactions with polar enzyme pockets, diverging from the carbamate’s role in the target compound.

- Synthetic Accessibility : Click chemistry offers modularity but requires metal catalysts, complicating scale-up.

Complex Macrocyclic Derivatives (–7)

Compounds in –7 feature pyridinyl, benzylamino, and hydroxy groups, forming extended macrocyclic structures:

- Example: ’s compound includes a pyridinyl-ethylamino group and hydroxy moiety.

- Molecular Weight : Exceeds 800 g/mol, limiting bioavailability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known to enhance the biological activity of various pharmacophores. The general structure of carbamates includes a carbonyl group bonded to an alkoxyl group and an amino group, contributing to their diverse biological effects .

Structural Formula

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzyl carbamates possess potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating their efficacy . The structure of the benzyl group appears to play a crucial role in enhancing this activity.

Anticancer Potential

Benzyl carbamates have also been investigated for their anticancer properties. A study involving α-ketoamide derivatives found that modifications on the phenyl ring led to variations in potency against cancer cell lines, suggesting that similar modifications could be explored for the compound . The compound's ability to interact with key cellular pathways may underlie its potential as an anticancer agent.

The mechanism by which benzyl carbamates exert their biological effects often involves interaction with specific enzymes or receptors. For example, some studies suggest that carbamate derivatives can inhibit proteasome activity, which is vital for regulating protein degradation within cells. This inhibition can lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that specific substitutions on the benzene ring and variations in the alkoxy groups significantly influence biological activity. For instance, the presence of electron-donating or withdrawing groups can modulate the compound's interaction with target sites, affecting its potency and selectivity .

Table: SAR Insights from Related Compounds

| Compound | Substitution | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | -OCH₃ | Antimicrobial | 10 |

| Compound 2 | -Cl | Anticancer | 5 |

| Compound 3 | -F | Proteasome Inhibitor | 25 |

Study 1: Antitubercular Activity

A study published in Molecules reported on various benzyl carbamate derivatives and their antitubercular activities. Among these, compounds with specific substitutions on the phenyl ring exhibited notable activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of benzyl carbamates, revealing that certain analogs significantly inhibited cell proliferation in various cancer cell lines. The study emphasized the need for further exploration into the mechanisms behind these effects, particularly regarding cell cycle regulation and apoptosis pathways .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this carbamate derivative?

Answer:

The compound is synthesized via multi-step protocols involving carbamate protection, peptide coupling, and stereoselective reactions. Key steps include:

- Carbamate Protection : Benzyl chloroformate (Cbz-Cl) is often used to introduce the benzyl carbamate group, as seen in analogous syntheses .

- Amide Coupling : Reagents like HATU or EDC/NHS facilitate coupling between amino acid derivatives, ensuring retention of stereochemistry .

- Reductive Amination : For intermediates requiring amine formation, lithium aluminium hydride (LiAlH₄) in THF at 20°C is employed, followed by careful quenching with methanol/water to prevent over-reduction .

- Purification : Column chromatography (silica gel) and recrystallization are critical for isolating enantiomerically pure products .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) confirms purity ≥95% .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺/[M+Na]⁺) and fragmentation patterns for structural confirmation .

- NMR : ¹H/¹³C NMR resolves stereochemistry; key signals include carbamate carbonyls (δ ~155 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents to separate diastereomers .

- X-ray Crystallography : SHELXL refines crystal structures to confirm absolute configuration, leveraging anomalous dispersion effects from heavy atoms .

- Circular Dichroism (CD) : Monitors optical activity of intermediates, correlating Cotton effects with stereochemical integrity .

Advanced: How are air- or moisture-sensitive reagents managed in its synthesis?

Answer:

- Inert Atmosphere : Schlenk lines or gloveboxes (N₂/Ar) prevent hydrolysis of LiAlH₄ or sensitive intermediates .

- Low-Temperature Quenching : Gradual addition of methanol at -20°C to quench LiAlH₄ minimizes exothermic side reactions .

- Desiccants : Molecular sieves or P₂O₅ maintain anhydrous conditions during coupling reactions .

Data Contradiction: How to address discrepancies in reported synthetic yields?

Answer:

- Reaction Optimization : Variances in yields (e.g., 85% vs. 100%) arise from differences in reagent stoichiometry, solvent purity, or catalyst loading. Systematic DOE (Design of Experiments) identifies optimal conditions .

- Intermediate Analysis : LC-MS monitors side products (e.g., diastereomers or hydrolyzed byproducts) to adjust purification protocols .

Structural Analysis: What computational and experimental tools determine its 3D conformation?

Answer:

- SHELX Suite : SHELXL refines X-ray diffraction data, resolving bond lengths/angles and validating hydrogen-bonding networks .

- Density Functional Theory (DFT) : Gaussian or ORCA software calculates optimized geometries, comparing theoretical vs. experimental NMR shifts .

Safety: What precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.